N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide
Description
Properties
CAS No. |
646029-38-1 |
|---|---|
Molecular Formula |
C19H20INOSi |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-benzyl-2-iodo-N-(2-trimethylsilylethynyl)benzamide |
InChI |
InChI=1S/C19H20INOSi/c1-23(2,3)14-13-21(15-16-9-5-4-6-10-16)19(22)17-11-7-8-12-18(17)20/h4-12H,15H2,1-3H3 |
InChI Key |
YUVKDQKZVSYPQE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilyl ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Coupling: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have highlighted the potential of N-benzyl derivatives in anticancer therapies. For instance, N-benzyl-2-acetamidoacetamides have shown significant anticonvulsant properties and potential anticancer effects against various human cancer cell lines. The structure-activity relationship (SAR) indicates that specific substitutions on the benzamide moiety can enhance efficacy against cancer cells .
Metabolic Disorders:
Compounds similar to N-benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide have been identified as PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which are crucial in managing metabolic disorders such as type 2 diabetes and dyslipidemias. These compounds can activate pathways that improve insulin sensitivity and lipid metabolism, making them candidates for therapeutic interventions in metabolic syndrome .
Pharmacological Studies
Anticonvulsant Properties:
Research indicates that certain N-benzyl derivatives exhibit potent anticonvulsant activities. For example, derivatives with specific heteroatom substitutions have demonstrated ED50 values comparable to established anticonvulsants like phenytoin. This suggests that modifications to the N-benzyl structure can lead to enhanced pharmacological profiles .
Structure-Activity Relationship:
The pharmacological efficacy of N-benzyl compounds is influenced by their structural modifications. Studies have shown that electron-withdrawing groups at specific positions can retain or enhance activity, while electron-donating groups may diminish it. This information is critical for designing new derivatives with improved therapeutic profiles .
Material Science Applications
Synthesis of Functional Materials:
this compound can serve as a precursor in the synthesis of advanced functional materials. Its ability to undergo cross-coupling reactions enables the formation of complex molecular architectures that are useful in organic electronics and photonic devices .
Data Tables
Case Studies
Case Study 1: Anticancer Evaluation
A series of N-benzyl amides were synthesized and evaluated for their antiproliferative activity against drug-resistant cancer cell lines. The results indicated that specific positional isomers exhibited enhanced activity, particularly those with electron-withdrawing substitutions at the ortho position .
Case Study 2: Anticonvulsant Activity
In a study assessing the anticonvulsant potential of various N-benzyl derivatives, it was found that certain compounds displayed superior efficacy compared to traditional treatments. The SAR analysis revealed that modifications at the 4'-N'-benzylamide site significantly impacted activity levels, providing insights for future drug development .
Mechanism of Action
The mechanism of action of N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit amyloid-beta aggregation, which is relevant in the context of Alzheimer’s disease . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzamide derivatives:
Key Observations:
- Iodo vs. Methoxy Substituents : The 2-iodo group in the target compound enhances electrophilicity, making it reactive in cross-couplings (e.g., replacing iodine with aryl/alkyl groups). In contrast, methoxy groups (e.g., in N-benzyl-N-ethynyl-2-methoxy-benzamide) act as electron-donating directing groups, favoring electrophilic substitution or cyclization .
- TMS-Ethynyl vs. Unprotected Ethynyl : The TMS-protected ethynyl group in the target compound may improve stability during synthesis compared to unprotected ethynyl analogs. For example, N-benzyl-N-ethynyl-2-methoxy-benzamide requires deprotection of a triisopropylsilyl (TIPS) group using TBAF, yielding 71% . Retaining the TMS group could simplify synthesis.
Biological Activity
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and implications for therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their diverse biological activities. The synthesis of this compound typically involves the use of Sonogashira coupling reactions, which allow for the introduction of the ethynyl group in a controlled manner. The general synthetic pathway includes:
- Formation of the Benzamide Backbone : The initial step involves the reaction of benzoyl chloride with benzylamine to form N-benzylbenzamide.
- Iodination : The introduction of iodine at the 2-position is achieved through electrophilic aromatic substitution.
- Ethynylation : The trimethylsilyl ethynyl group is introduced via a Sonogashira reaction, utilizing palladium catalysts.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on metabolic pathways.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. A study indicated that certain derivatives showed growth inhibition percentages exceeding 70% at concentrations around 10 µM, suggesting a promising therapeutic index against malignancies .
The mechanism by which this compound exerts its effects may involve the modulation of key receptors involved in metabolic regulation:
- PPAR Activation : Compounds in this class have been noted to activate Peroxisome Proliferator-Activated Receptors (PPARs), which play critical roles in lipid metabolism and glucose homeostasis .
- Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their anticancer effects by reducing oxidative stress within cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antitumor Activity : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in human cancer cell lines, with IC50 values indicating strong potency .
- Safety Profile Assessment : Toxicity evaluations revealed that certain derivatives had minimal cytotoxicity towards normal cells, suggesting a favorable safety profile for therapeutic applications .
Data Summary
| Activity | Cell Line Tested | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| Anticancer | Leukemia | 6.26 | >70% |
| Anticancer | Breast Cancer | 6.48 | >70% |
| Antioxidant Activity | Human Embryonic Kidney | >100 | Negligible |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
